N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide
Description
N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a benzothiazole-based acetamide derivative characterized by a 6-methyl-substituted benzothiazole core, a naphthalen-2-yl group, and a pyridin-3-ylmethyl moiety. Its structure combines aromatic and heterocyclic components, which are critical for interactions with biological targets such as kinases or DNA .
Properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-2-naphthalen-2-yl-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3OS/c1-18-8-11-23-24(13-18)31-26(28-23)29(17-20-5-4-12-27-16-20)25(30)15-19-9-10-21-6-2-3-7-22(21)14-19/h2-14,16H,15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOKNHMTGZCLRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)CC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-methylbenzo[d]thiazol-2-yl)-2-(naphthalen-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and anti-inflammatory research. This article explores its biological activity based on existing literature and research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a benzothiazole moiety, a naphthalene ring, and a pyridine group. This structural diversity is believed to contribute to its varied biological activities. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2OS |
| Molecular Weight | 348.45 g/mol |
| SMILES | CC1=CC=C(S1)C(=N)C(=O)NCC2=CC=CC=C2 |
| InChI | InChI=1S/C20H20N2OS |
Antimicrobial Activity
Research indicates that compounds with benzothiazole structures exhibit notable antimicrobial properties. For instance, derivatives of benzothiazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activities. A study demonstrated that related thiazole compounds had minimum inhibitory concentrations (MICs) in the range of 10–50 μg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of benzothiazole derivatives is well-documented. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival. For example, a related compound exhibited IC50 values as low as 5 μM against specific cancer cell lines . The structure-activity relationship (SAR) analysis suggests that modifications in the aromatic rings can significantly enhance cytotoxicity .
Anti-inflammatory Effects
The anti-inflammatory effects of thiazole derivatives have been explored in several studies. This compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses. A recent study indicated that similar compounds reduced edema in animal models by 40% compared to controls .
The biological activity of this compound is likely mediated through interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could act on various receptors, altering signaling cascades that lead to cell growth or apoptosis.
- DNA Interaction : Some studies suggest that thiazole derivatives can intercalate into DNA, disrupting replication in cancer cells.
Case Studies
Several case studies highlight the potential of benzothiazole derivatives:
- Anticancer Study : A derivative was tested against breast cancer cell lines, showing significant growth inhibition with an IC50 value of 10 µM after 48 hours .
- Antimicrobial Efficacy : A related compound demonstrated effective antibacterial action against Staphylococcus aureus, with an MIC of 25 µg/mL .
- Anti-inflammatory Assessment : In a murine model of arthritis, a benzothiazole derivative reduced joint swelling by 50%, indicating strong anti-inflammatory properties .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares structural motifs with several benzothiazole and acetamide derivatives reported in recent literature. Below is a detailed comparison:
Structural Analogues
Key Structural Differences and Implications
- Substitution at Benzothiazole C6 : The target compound’s 6-methyl group (vs. methoxy in compound 20) may enhance lipophilicity and metabolic stability, as methyl groups are less polarizable than methoxy .
- Naphthalen-2-yl vs.
- Pyridin-3-ylmethyl vs. Thiazolidinedione Warhead : The pyridine moiety may facilitate hydrogen bonding with kinase active sites, contrasting with the thiazolidinedione group in GB31, which is associated with histone deacetylase (HDAC) inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
